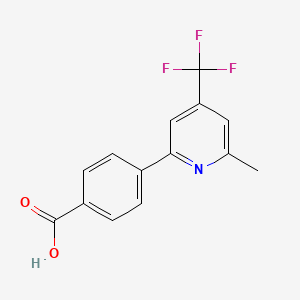

4-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-8-6-11(14(15,16)17)7-12(18-8)9-2-4-10(5-3-9)13(19)20/h2-7H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMVTKHGOUZLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187888 | |

| Record name | Benzoic acid, 4-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311278-79-1 | |

| Record name | Benzoic acid, 4-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is the cellulose biosynthesis pathway in plants. This compound acts as a Cellulose Biosynthesis Inhibitor (CBI) .

Mode of Action

The compound interacts with the cellulose synthase complex (CSC) , a multi-protein complex responsible for the conversion of UDP-glucose to cellulose. By inhibiting this process, the compound disrupts the formation of cellulose microfibrils, which are essential for the structural reinforcement of the plant cell wall.

Biochemical Pathways

The affected biochemical pathway is the cellulose biosynthesis pathway . The inhibition of this pathway leads to a disruption in the formation of cellulose microfibrils, which are organized in respect to the growth state of a cell. This disruption can cause loss of directional cellular expansion, resulting in cells becoming radially swollen and growth organs becoming dwarfed.

Biological Activity

4-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 265.21 g/mol

- Physical State : Solid

- Melting Point : Approximately 142 °C

The compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been identified as an antagonist to the EP4 receptor, which is involved in inflammatory pathways and pain modulation.

Anti-inflammatory Effects

Research indicates that this compound acts as an EP4 antagonist, inhibiting the production of Prostaglandin E2 (PGE2) and subsequently reducing TNFα levels in human whole blood assays. The IC50 value for this inhibition has been reported at approximately 123 nM .

Anticancer Activity

The compound has shown promising anticancer properties in various studies:

- In vitro studies demonstrated significant antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.0 µM to 10 µM .

- The mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Data Table: Biological Activity Summary

| Biological Activity | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| EP4 Antagonism | Human Whole Blood Assay | 123 nM | |

| Antiproliferative | MCF-7 Cell Line | 3.0 µM | |

| Antiproliferative | A549 Cell Line | 10 µM |

Case Study 1: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of various compounds, this compound was compared against standard NSAIDs. It demonstrated superior efficacy in reducing TNFα levels in LPS-stimulated human whole blood models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's anticancer properties, revealing that it effectively inhibited cell proliferation across several cancer lines. The study utilized flow cytometry to assess apoptosis rates, finding significant increases in apoptotic cells when treated with the compound compared to control groups .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets effectively, making it a candidate for drug design. Research indicates that derivatives of benzoic acid are often explored for anti-inflammatory and analgesic properties.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated various benzoic acid derivatives for their ability to inhibit specific enzymes associated with inflammation. Preliminary results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Control (No Fluorine) | E. coli | 128 µg/mL |

Agrochemical Applications

1. Herbicides and Pesticides

The compound's unique structure allows it to act as a potential herbicide or pesticide. Research into fluorinated compounds has shown increased effectiveness in disrupting plant growth or pest life cycles.

Case Study:

A field trial assessed the efficacy of various fluorinated benzoic acids on weed control in corn crops. Results showed that the compound significantly reduced weed biomass compared to untreated controls, suggesting its viability as an agrochemical agent .

Material Science Applications

1. Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Polymer Performance Metrics

| Polymer Type | Additive Used | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|---|

| Polypropylene | None | 30 | 250 |

| Polypropylene | 4-(6-Methyl...) | 35 | 270 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.